Cas no 111819-71-7 ((R)-2-(tert-Butyldimethylsilyloxy)propanal)

(R)-2-(tert-Butyldimethylsilyloxy)propanal 化学的及び物理的性質
名前と識別子
-
- Propanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (R)-
- (2R)-2-[tert-butyl(dimethyl)silyl]oxypropanal
- (R)-2-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-PROPIONALDEHYDE
- (R)-2-(tert-Butyldimethylsilyloxy)propanal
- Propanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-
- 111819-71-7
- YMIIHJBTQLZXBV-MRVPVSSYSA-N
- AKOS006324800
- DTXSID30450837
- EN300-25983172
- A910336
- J-002636
- (2R)-2-(tert-butyldimethylsilyloxy)propanal
- (2R)-2-(t-butyldimethylsilyloxy)propanal
- DB-310261
- SCHEMBL4822585
- (R)-2-(tert-Butyl-dimethyl-silanyloxy)-propionaldehyde (
- (2R)-2-[(TERT-BUTYLDIMETHYLSILYL)OXY]PROPANAL
-
- MDL: MFCD11501226
- インチ: InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m1/s1
- InChIKey: YMIIHJBTQLZXBV-MRVPVSSYSA-N
- ほほえんだ: CC(C=O)O[Si](C)(C)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 188.123256411g/mol
- どういたいしつりょう: 188.123256411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
(R)-2-(tert-Butyldimethylsilyloxy)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-264210A-1g |
(R)-2-(tert-butyldimethylsilyloxy)propanal, |
111819-71-7 | ≥95% | 1g |
¥8123.00 | 2023-09-05 | |
TRC | B285148-50mg |
(R)-2-(tert-Butyldimethylsilyloxy)propanal |
111819-71-7 | 50mg |
$ 160.00 | 2022-06-07 | ||
TRC | B285148-100mg |
(R)-2-(tert-Butyldimethylsilyloxy)propanal |
111819-71-7 | 100mg |
$ 250.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-264210-100 mg |
(R)-2-(tert-butyldimethylsilyloxy)propanal, |
111819-71-7 | ≥95% | 100MG |
¥2,933.00 | 2023-07-10 | |
Enamine | EN300-25983172-2.5g |
(2R)-2-[(tert-butyldimethylsilyl)oxy]propanal |
111819-71-7 | 95% | 2.5g |
$2127.0 | 2024-06-18 | |
Enamine | EN300-25983172-5.0g |
(2R)-2-[(tert-butyldimethylsilyl)oxy]propanal |
111819-71-7 | 95% | 5.0g |
$3147.0 | 2024-06-18 | |
Enamine | EN300-25983172-0.5g |
(2R)-2-[(tert-butyldimethylsilyl)oxy]propanal |
111819-71-7 | 95% | 0.5g |
$847.0 | 2024-06-18 | |
Enamine | EN300-25983172-0.1g |
(2R)-2-[(tert-butyldimethylsilyl)oxy]propanal |
111819-71-7 | 95% | 0.1g |
$376.0 | 2024-06-18 | |
Enamine | EN300-25983172-1.0g |
(2R)-2-[(tert-butyldimethylsilyl)oxy]propanal |
111819-71-7 | 95% | 1.0g |
$1086.0 | 2024-06-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-264210A-1 g |
(R)-2-(tert-butyldimethylsilyloxy)propanal, |
111819-71-7 | ≥95% | 1g |
¥8,123.00 | 2023-07-10 |
(R)-2-(tert-Butyldimethylsilyloxy)propanal 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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10. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
(R)-2-(tert-Butyldimethylsilyloxy)propanalに関する追加情報
Introduction to (R)-2-(tert-Butyldimethylsilyloxy)propanal (CAS No. 111819-71-7)
(R)-2-(tert-Butyldimethylsilyloxy)propanal, with the chemical formula CAS No. 111819-71-7, is a specialized organosilicon compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the class of silyl ethers, characterized by the presence of a silicon atom bonded to three alkyl or aryl groups and an oxygen atom connected to a hydrocarbon chain. The specific stereochemistry of this compound, denoted as (R), indicates the configuration of the chiral center, which is crucial for its applications in asymmetric synthesis and drug development.
The (R)-2-(tert-Butyldimethylsilyloxy)propanal structure consists of a propanal backbone modified with a tert-butyldimethylsilyl (TBS) ether group. This modification enhances the stability of the compound, making it particularly useful in reactions where protecting groups are required to shield reactive functionalities. The TBS group is known for its excellent protecting properties in nucleophilic substitution reactions, which are widely employed in the synthesis of complex organic molecules, including pharmaceuticals.
One of the most compelling aspects of (R)-2-(tert-Butyldimethylsilyloxy)propanal is its utility in stereoselective synthesis. Chiral compounds are essential in pharmaceuticals because they often exhibit different biological activities depending on their stereochemical configuration. The (R) configuration ensures that the compound retains a specific three-dimensional shape, which can be critical for its interaction with biological targets. This has made (R)-2-(tert-Butyldimethylsilyloxy)propanal a valuable building block in the synthesis of enantiomerically pure drugs, which are preferred in modern medicine due to their improved efficacy and reduced side effects.
Recent advancements in synthetic chemistry have highlighted the importance of silyl ethers like (R)-2-(tert-Butyldimethylsilyloxy)propanal in constructing complex molecular architectures. For instance, researchers have utilized this compound in the synthesis of β-ketoesters, which are intermediates in many organic transformations. The stability provided by the TBS group allows for selective reactions at other positions in the molecule, enabling multi-step syntheses without unwanted side reactions. This has been particularly beneficial in the development of novel therapeutic agents where precise control over reaction pathways is necessary.
The pharmaceutical industry has also explored (R)-2-(tert-Butyldimethylsilyloxy)propanal for its potential in drug discovery and development. Its role as a protecting group has been leveraged in various synthetic strategies to facilitate the introduction of other functional groups or to enable specific chemical transformations. For example, it has been used in the preparation of protease inhibitors, where maintaining chirality is paramount for biological activity. The compound's ability to undergo selective deprotection under mild conditions makes it an attractive choice for medicinal chemists seeking efficient synthetic routes.
Moreover, the use of (R)-2-(tert-Butyldimethylsilyloxy)propanal extends beyond pharmaceutical applications into agrochemical and material science research. In agrochemicals, chiral compounds are often employed to enhance the selectivity and potency of pesticides and herbicides. The TBS group's stability ensures that these compounds remain intact during storage and application, improving their overall performance. Similarly, in material science, silyl ethers have been investigated for their potential use in polymer synthesis and as additives to improve material properties.
Recent studies have also demonstrated the versatility of (R)-2-(tert-Butyldimethylsilyloxy)propanal in catalytic processes. Transition metal-catalyzed reactions often benefit from the presence of chiral auxiliaries or ligands that direct stereoselectivity. The compound's structure allows it to serve as an effective ligand or intermediate in such reactions, facilitating high-yield syntheses with minimal racemization. This has opened up new possibilities for asymmetric catalysis, where achieving enantiomerically pure products is crucial.
The industrial production and handling of (R)-2-(tert-Butyldimethylsilyloxy)propanal require careful consideration due to its sensitivity to moisture and air. However, advances in synthetic methodologies have made it more accessible for large-scale applications. Manufacturers now employ optimized processes to ensure high purity and yield, making this compound more readily available for research and commercial use. This accessibility has further fueled its adoption across various scientific disciplines.
In conclusion,(R)-2-(tert-Butyldimethylsilyloxy)propanal (CAS No. 111819-71-7) represents a significant advancement in synthetic chemistry with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structure and stereochemistry make it an indispensable tool for researchers seeking to develop novel chiral compounds with enhanced biological activity and material properties. As research continues to uncover new uses for this compound, its importance is expected to grow even further.
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